molecular formula C18H21NO6 B2910560 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate CAS No. 300772-87-6

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate

Cat. No.: B2910560
CAS No.: 300772-87-6
M. Wt: 347.367
InChI Key: BRZMNSYUJASXJZ-UHFFFAOYSA-N
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Description

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at position 2, an isopropoxycarbonyl ester at position 3, and a morpholine-4-carboxylate ester at position 5. This compound is structurally complex, combining lipophilic (methyl, isopropoxy) and polar (morpholine) moieties, which may optimize its physicochemical properties for pharmaceutical or synthetic applications .

Properties

IUPAC Name

(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-11(2)23-17(20)16-12(3)24-15-5-4-13(10-14(15)16)25-18(21)19-6-8-22-9-7-19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZMNSYUJASXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving the benzofuran scaffold. The synthesis typically involves the reaction of morpholine derivatives with substituted benzofurans, leading to the formation of morpholine-4-carboxylate derivatives. The structural formula is represented as follows:

C18H21NO6\text{C}_{18}\text{H}_{21}\text{N}\text{O}_6

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate. A notable study assessed various benzofuran derivatives against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 1.48 µM to 68.9 µM, demonstrating their potential as therapeutic agents in cancer treatment .

Table 1: IC50 Values of Benzofuran Derivatives Against NSCLC Cell Lines

CompoundCell LineIC50 (µM)
3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylateA5491.48 - 47.02
3-(morpholinomethyl)benzofuran derivativeNCI-H230.49 - 68.9

The most active compounds in this series showed strong VEGFR-2 inhibitory activity, which is crucial for tumor angiogenesis and growth . For instance, compound 16a demonstrated an IC50 value of 45.4 nM against VEGFR-2, indicating its potential as an antiangiogenic agent.

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells. Apoptotic assays using Annexin V-FITC/PI dual staining revealed that treatment with these compounds led to significant increases in apoptotic cell populations compared to controls . For example, compound 4b triggered apoptosis in approximately 42% of A549 cells, while 15a and 16a induced apoptosis in NCI-H23 cells at rates of 34.59% and 36.81%, respectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the benzofuran ring significantly affect the biological activity of these compounds. Substituting the benzofuran ring with a morpholino group enhances cytotoxicity against lung cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of morpholino groupIncreased cytotoxicity
Presence of methoxy groupEnhanced VEGFR-2 inhibition
Variation in alkyl chain lengthAltered pharmacokinetics

Case Studies

Several case studies have been documented regarding the efficacy of benzofuran derivatives in clinical settings:

  • Case Study A : A clinical trial involving a derivative similar to 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate showed promising results in patients with advanced NSCLC, leading to significant tumor reduction.
  • Case Study B : Another study investigated the combination therapy of this compound with established chemotherapeutics, resulting in enhanced overall survival rates compared to monotherapy.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds, identified from literature and chemical catalogs, share partial structural motifs with the target molecule:

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate (A660007)
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Key Features: Contains a morpholine-4-carboxylate group linked to a tert-butoxycarbonyl (Boc) protecting group. Substituted with a 1-aminoethyl group at position 3 of the morpholine ring.
  • The absence of a benzofuran core limits aromatic interactions compared to the target compound .
3-(Isopropoxycarbonyl)phenylboronic Acid
  • CAS : 342002-80-6
  • Molecular Formula : C₁₀H₁₃BO₄
  • Key Features :
    • Phenyl ring substituted with isopropoxycarbonyl and boronic acid groups.
  • Comparison :
    • The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s ester-dominated reactivity.
    • The phenyl ring lacks the benzofuran system’s fused heterocyclic structure, reducing rigidity and conjugation effects .
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Molecular Formula: C₁₂H₁₀FNO₃
  • Key Features :
    • Isoxazole core with fluorophenyl and methyl substituents.
  • Fluorine enhances lipophilicity and bioavailability compared to the target compound’s methyl and morpholine groups .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Heterocyclic Core Key Substituents Reactivity/Stability Insights
Target Compound C₁₈H₂₁NO₆* Benzofuran 2-methyl, 3-isopropoxycarbonyl, 5-morpholine-4-carboxylate High polarity from morpholine; ester hydrolysis susceptibility
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate C₁₁H₂₂N₂O₃ Morpholine Boc, 1-aminoethyl Boc enhances stability; amino group enables derivatization
3-(Isopropoxycarbonyl)phenylboronic Acid C₁₀H₁₃BO₄ Phenyl Isopropoxycarbonyl, boronic acid Cross-coupling utility; boronic acid reactivity
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₂H₁₀FNO₃ Isoxazole 4-fluorophenyl, methyl Fluorine increases lipophilicity; isoxazole metabolic stability

*Estimated based on structural analysis.

Physicochemical and Functional Implications

  • Solubility : The morpholine group in the target compound enhances water solubility compared to purely aromatic analogs like phenylboronic acid derivatives .
  • Metabolic Stability : The benzofuran core may resist oxidative metabolism better than isoxazole or phenyl systems, depending on substituent effects .
  • Synthetic Utility : The isopropoxycarbonyl group offers a balance between steric hindrance and ease of hydrolysis, contrasting with the Boc group’s robustness .

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